molecular formula C7H3ClF3N3 B14051916 5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B14051916
M. Wt: 221.57 g/mol
InChI Key: AFSGBUWTLJSMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a chlorine atom at position 5 and a trifluoromethyl group at position 2. This scaffold is notable for its thermodynamic stability, as the 1H tautomer is favored due to resonance stabilization of the aromatic system . The chloro and trifluoromethyl substituents confer distinct electronic and steric properties, making the compound a valuable intermediate in medicinal chemistry and agrochemical research. Its synthesis typically involves halogenation and cross-coupling reactions, as demonstrated in protocols for analogous pyrazolo[3,4-c]pyridines .

Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-3-4(2-12-5)13-14-6(3)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSGBUWTLJSMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Mechanism of Action

The mechanism of action of 5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-c]pyridine Core

5-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1)
  • Structure : Lacks the trifluoromethyl group at position 3.
  • Properties : The absence of the electron-withdrawing trifluoromethyl group reduces the compound’s lipophilicity (clogP ≈ 1.2 vs. 2.5 for the target compound).
  • Applications : Primarily used as a precursor for further functionalization via Suzuki-Miyaura couplings .
5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine (CAS 1256793-68-6)
  • Structure : Replaces the chloro group at position 5 with a trifluoromethyl group.
  • Properties : Increased steric bulk and lipophilicity (clogP ≈ 3.1) compared to the target compound.
  • Reactivity : The dual trifluoromethyl groups may hinder electrophilic substitution reactions but enhance metabolic stability in vivo .
5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
  • Structure : Substitutes trifluoromethyl with iodine at position 3.
  • Properties : The iodo group’s polarizability enhances reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) but increases molecular weight (MW = 315.47 vs. 251.61 for the target compound) .

Core Modifications: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-c]pyridine

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 130599-34-7)
  • Structure : Differs in ring fusion ([3,4-b] vs. [3,4-c]), shifting substituent positions.
  • Bioavailability studies show higher logD values (≈2.8) due to altered solubility .
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 107658-94-6)
  • Structure : Incorporates a carboxylic acid group and cyclopropyl substituent.
  • Properties : The carboxylic acid enhances water solubility (clogS = -2.1 vs. -3.5 for the target compound) but reduces membrane permeability. Used in kinase inhibitor development .

Tautomerism and Stability

The 1H-pyrazolo[3,4-c]pyridine tautomer is thermodynamically favored over N-methylated derivatives due to aromatic stabilization. For example, acid-catalyzed deprotection of SEM-protected analogs preferentially yields the 1H tautomer rather than N2-substituted products . This contrasts with pyrazolo[3,4-d]pyrimidines, where N-alkylation is more readily achieved .

Medicinal Chemistry

  • EGFR Inhibitors: Analogous compounds like 3-Isopropyl-N-(2-(4-methoxypiperidin-1-yl)pyrimidin-4-yl)-1H-pyrazolo[3,4-c]pyridin-5-amine (compound 31) demonstrate nanomolar IC₅₀ values against EGFR T790M mutants. The trifluoromethyl group in the target compound may enhance target affinity via hydrophobic interactions .
  • Antimalarial Agents : Derivatives such as 3-Iodo-1-((5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine show dual-stage antiplasmodial activity (IC₅₀ = 0.8 µM), with the trifluoromethyl group contributing to parasite membrane penetration .

Agrochemical Potential

  • Pesticidal Activity: Fipronil, a pyrazole-containing insecticide, highlights the importance of chloro and trifluoromethyl groups in neurotoxin development.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name CAS Number Molecular Weight clogP clogS Key Substituents
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine - 251.61 2.5 -3.5 Cl (C5), CF₃ (C3)
5-Chloro-1H-pyrazolo[3,4-c]pyridine 76006-08-1 169.57 1.2 -2.8 Cl (C5)
5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine 1256793-68-6 217.14 3.1 -4.2 CF₃ (C5 and C3)
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 130599-34-7 217.14 2.8 -3.8 CF₃ (C3), [3,4-b] fusion

Biological Activity

5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C4_4H2_2ClF3_3N2_2
  • Molecular Weight : 170.52 g/mol
  • CAS Number : 131797-35-8
  • Storage Conditions : Inert atmosphere at 2-8°C

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 3-chloro-5-(trifluoromethyl)pyridine with hydrazine derivatives. The reaction conditions often utilize solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper salts are employed to enhance yields .

Anticancer Properties

Research indicates that pyrazolo[3,4-c]pyridines, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. These compounds were noted for their ability to induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Table 1: Summary of Anticancer Activities

CompoundCell LineConcentration (μM)Effect
7dMDA-MB-2311Induces morphological changes
10cHepG210Enhances caspase-3 activity
7hVarious cancer types2.5 - 10Inhibits proliferation

Antimicrobial Activity

In addition to anticancer effects, pyrazolo[3,4-c]pyridines have been evaluated for antimicrobial properties. They exhibit activity against a range of pathogens, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds related to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It can interact with various receptors affecting cellular signaling pathways.

Case Studies

Several case studies have explored the therapeutic applications of pyrazolo[3,4-c]pyridines:

  • Breast Cancer Study : A study on MDA-MB-231 cells revealed that certain derivatives led to increased apoptosis rates and reduced cell viability at low concentrations.
  • Inflammatory Disease Model : In vivo models demonstrated that compounds could significantly reduce inflammation markers compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.